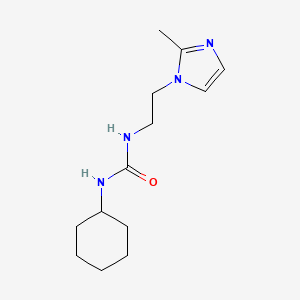

1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

説明

1-Cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a urea derivative featuring a cyclohexyl group and a 2-methylimidazole-substituted ethyl chain. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor binding, often influenced by substituent effects on solubility, stability, and intermolecular interactions.

特性

IUPAC Name |

1-cyclohexyl-3-[2-(2-methylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-11-14-7-9-17(11)10-8-15-13(18)16-12-5-3-2-4-6-12/h7,9,12H,2-6,8,10H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZXZMTZVQHNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-50°C.

Reduction: Lithium aluminum hydride, ether as solvent, temperature range of -10 to 25°C.

Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide, temperature range of 25-100°C.

Major Products

Oxidation: Formation of imidazole N-oxide derivatives.

Reduction: Formation of cyclohexyl-2-(2-methyl-1H-imidazol-1-yl)ethylamine.

Substitution: Formation of various substituted cyclohexyl derivatives.

科学的研究の応用

1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

作用機序

The mechanism of action of 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function and stability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 1-Cyclohexyl-3-[2-(4-morpholinyl)ethyl]carbodiimide (CMC)

- Structure : Replaces the 2-methylimidazole group with a morpholine ring.

- Properties : The morpholine group enhances water solubility compared to the hydrophobic 2-methylimidazole. CMC is used as a coupling agent in peptide synthesis due to its carbodiimide reactivity, which the target compound may lack due to urea’s stability .

b. 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenyl-propylidene]amino}-3-(2-methylphenyl)-urea

- Structure : Contains a phenyl group and an imine-linked imidazole.

- Crystal Structure : Exhibits intramolecular N–H⋯N hydrogen bonds and helical supramolecular chains via intermolecular interactions. The target compound’s cyclohexyl group may reduce aromatic stacking but increase conformational flexibility .

c. 1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea

- Structure : Substitutes cyclohexyl with a 2-methoxyphenyl group and uses a benzimidazole ring.

- In contrast, the target’s cyclohexyl group may improve membrane permeability due to higher lipophilicity .

- Synthetic Routes : Both compounds likely employ urea-forming reactions, such as carbodiimide-mediated couplings or nucleophilic substitutions .

Physical and Structural Properties

生物活性

1-Cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea (CAS Number: 301668-79-1) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, drawing from diverse research findings.

Synthesis

The synthesis of 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable amine containing the imidazolyl group. The process may require solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the urea linkage. Optimized methods for large-scale production often utilize continuous flow reactors to enhance yield and purity .

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to their active sites or modulate receptor signaling pathways, which can lead to therapeutic effects.

Antiviral Properties

Research indicates that compounds similar to 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea exhibit antiviral properties. For instance, heterocyclic compounds containing imidazole rings have shown effectiveness against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). Specific derivatives have demonstrated significant inhibition rates, with selectivity indices indicating their potential as antiviral agents .

Anticancer Potential

Studies have explored the anticancer potential of imidazole-containing compounds. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea could be investigated further for its role in cancer therapy .

Case Study 1: Antiviral Activity

In a study evaluating the antiviral efficacy of imidazole derivatives, a compound structurally related to 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea exhibited an EC50 value of 6.7 μM against HCV. The compound's mechanism involved inhibition of viral replication through interaction with essential viral proteins .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxicity of various imidazole derivatives against breast cancer cell lines. One derivative showed an IC50 value of 9.19 μM, indicating potent anticancer activity and highlighting the importance of structural modifications in enhancing biological efficacy .

Comparison with Similar Compounds

The biological activity of 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea can be compared with other related compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| Pyridinyl derivative | Contains a pyridinyl group instead of imidazolyl | Different reactivity and potential therapeutic effects |

| Pyrazolyl derivative | Contains a pyrazolyl group | Varying chemical properties and biological activities |

| Longer alkyl chain derivative | Extended alkyl chain | Influences solubility and interaction with targets |

Q & A

Q. What are the standard synthetic routes for preparing 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Quinoline or imidazole derivative preparation : Introduce the 2-methylimidazole moiety via nucleophilic substitution or coupling reactions.

Urea linkage formation : React cyclohexylamine with a carbonylating agent (e.g., triphosgene) followed by coupling with the imidazole-ethyl intermediate.

Purification : Use column chromatography or recrystallization to isolate the product.

Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to avoid side products like thiourea derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H NMR : To confirm the presence of cyclohexyl protons (δ ~1.2–1.8 ppm) and imidazole protons (δ ~6.8–7.5 ppm). Example: Similar compounds show distinct splitting patterns for methylimidazole groups .

- X-ray crystallography : Resolve the 3D structure using programs like SHELXL. For example, SHELX refinement has been widely applied to small-molecule crystallography to determine bond lengths and angles .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion).

Q. What are the primary applications of this compound in biochemical research?

Methodological Answer:

- RNA/DNA probing : Analogous carbodiimide derivatives (e.g., CMCT) modify unpaired uracil residues in RNA, aiding structural analysis via reverse transcription or primer extension .

- Enzyme inhibition studies : Urea derivatives often target receptors (e.g., sulfonylurea receptors in diabetes research), suggesting potential use in mechanistic studies .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

- Refinement strategies : Use SHELXL for high-resolution data. SHELX’s robust algorithms handle twinning or disordered atoms, common in flexible urea/imidazole structures .

- Validation tools : Employ R-factors and electron density maps (e.g., Fo-Fc maps) to identify misassigned atoms. For example, incorrect hydrogen bonding networks in the urea group may require re-refinement .

- Data collection : Ensure high-resolution (<1.0 Å) data to reduce ambiguity.

Q. How does the compound’s structure influence its interaction with nucleic acids?

Methodological Answer:

- Mechanistic insights : The urea moiety can act as a hydrogen-bond donor/acceptor, while the imidazole group may intercalate or bind via π-stacking.

- Experimental design : Use footprinting assays with carbodiimide (e.g., CDI in ) to map binding sites on RNA/DNA. Compare results with computational docking simulations .

- Data interpretation : Contradictions in binding affinity (e.g., vs. thiourea analogs) may arise from differences in H-bonding capacity or steric effects .

Q. What strategies mitigate side reactions during synthesis?

Methodological Answer:

- Optimized conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of intermediates.

- Catalyst selection : Palladium catalysts for coupling steps improve yield. For example, Suzuki-Miyaura coupling introduces aryl groups without byproducts .

- Analytical monitoring : Track reaction progress via TLC (e.g., hexane:ethyl acetate systems, Rf ~0.7) to isolate pure intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。